Product packaging for 1-(mesitylsulfonyl)-4-methylpiperazine(Cat. No.:)

1-(mesitylsulfonyl)-4-methylpiperazine

Cat. No.: B5943439
M. Wt: 282.40 g/mol
InChI Key: RDDCRKZFTGZZDR-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-4-methylpiperazine is a chemical compound with the CAS Registry Number 304668-36-8 . It has a molecular formula of C14H22N2O2S and a molecular weight of 282.40 g/mol . This molecule features a piperazine ring core, which is a common structural motif and versatile building block in organic synthesis and medicinal chemistry . The presence of the mesitylsulfonyl (mesyl) group makes this compound a potential reagent in synthetic organic chemistry, particularly in reactions where a sulfonyl moiety is used as a protecting group or as a leaving group in nucleophilic substitution reactions . While a direct mechanism of action for this specific compound is not detailed in the literature, piperazine derivatives are widely recognized for their utility in the synthesis of various pharmaceutical agents and other complex molecules . As a specialty chemical, it is intended for use in research and development settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O2S B5943439 1-(mesitylsulfonyl)-4-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDCRKZFTGZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Mesitylsulfonyl 4 Methylpiperazine

Historical Evolution of Synthetic Pathways for N-Sulfonylpiperazines

Early methods for direct substitution on the piperazine (B1678402) ring frequently suffered from competitive reactions that led to mixtures of mono- and disubstituted products, resulting in low yields and complicated purification processes. nih.gov For instance, direct alkylation or acylation could occur at both nitrogen atoms, significantly decreasing the yield of the desired monosubstituted product. These challenges underscored the need for more controlled and selective synthetic methods.

Contemporary Synthetic Strategies for 1-(Mesitylsulfonyl)-4-methylpiperazine

Modern organic synthesis offers several strategic pathways to construct this compound with improved efficiency and selectivity. These can be broadly categorized into direct sulfonylation of a pre-formed piperazine, stepwise construction of the piperazine ring, and regioselective modification of a piperazine precursor.

N-Sulfonylation Approaches Utilizing Mesitylsulfonyl Chloride

The most direct route to this compound involves the reaction of 1-methylpiperazine (B117243) with mesitylsulfonyl chloride. This reaction is a standard N-sulfonylation of a secondary amine. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, often used in a suitable aprotic solvent such as dichloromethane (B109758) or 1,4-dioxane. cbijournal.comnih.gov The reaction proceeds by the nucleophilic attack of the more basic secondary amine of 1-methylpiperazine on the electrophilic sulfur atom of mesitylsulfonyl chloride.

This approach is generally efficient, although careful control of reaction conditions is necessary to avoid potential side reactions. The yield can be high, provided that the starting materials are pure and the reaction is carried to completion. nih.gov

Stepwise Construction of the Piperazine Ring Incorporating the Mesitylsulfonyl Moiety

An alternative to direct sulfonylation is to build the piperazine ring from acyclic precursors with the mesitylsulfonyl group already in place. This method avoids potential issues with selectivity on a pre-existing piperazine ring. One such approach involves the cyclization of a sulfonamide bearing two reactive arms. For example, N,N-bis(2-chloroethyl)mesitylsulfonamide can be reacted with methylamine (B109427) in a cyclization reaction to form the desired piperazine ring. organic-chemistry.org The intramolecular cyclization is driven by the nucleophilic attack of the primary amine on the two electrophilic chloroethyl groups.

Another variation of this strategy involves reacting N-mesitylsulfonyl diethanolamine (B148213) with methylamine in the presence of a dehydrating agent and a suitable catalyst at elevated temperatures and pressures. google.com These methods offer the advantage of unambiguously placing the mesitylsulfonyl and methyl groups on the desired nitrogen atoms.

Regioselective Methylation of Piperazine Nitrogen Atoms

A third synthetic route begins with 1-(mesitylsulfonyl)piperazine, which can be synthesized from piperazine and mesitylsulfonyl chloride. The subsequent challenge is to selectively introduce a methyl group onto the unsubstituted secondary nitrogen atom.

Common methods for N-alkylation of piperazines include:

Nucleophilic Substitution: Reacting 1-(mesitylsulfonyl)piperazine with an alkyl halide, such as methyl iodide, in the presence of a base. The addition of an iodide salt can sometimes facilitate the reaction. mdpi.comnih.gov

Reductive Amination: This involves reacting 1-(mesitylsulfonyl)piperazine with formaldehyde (B43269) in the presence of a reducing agent. mdpi.com Sodium triacetoxyborohydride (B8407120) is a mild and commonly used reagent for this transformation, which proceeds via an intermediate iminium ion that is then reduced in situ. nih.gov The Eschweiler-Clarke reaction, which uses formic acid as both the source of the methyl group and the reducing agent, is another classical method for N-methylation. google.com

More recently, advanced biocatalytic methods using engineered methyltransferase enzymes have been developed for the highly regioselective N-methylation of various heterocycles. nih.govnih.govthieme-connect.comresearchgate.net Such enzymatic approaches can offer exceptional selectivity, providing the desired product with high purity and yield, often under very mild conditions. nih.govresearchgate.net

Optimization of Reaction Parameters for Enhanced Synthesis of this compound

To maximize the efficiency of the synthesis of this compound, particularly via the N-sulfonylation of 1-methylpiperazine (Section 2.2.1), optimization of various reaction parameters is crucial. Key variables include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. A systematic study of these parameters can lead to significant improvements in yield and purity while minimizing reaction time.

The following interactive table illustrates a hypothetical optimization study for the N-sulfonylation reaction. By adjusting the parameters, one can observe the impact on the reaction outcome.

Catalytic Systems and Their Influence on Yield and Selectivity

The use of catalysts can significantly enhance the synthesis of N-sulfonylpiperazines by improving reaction rates, yields, and selectivity under milder conditions. Several types of catalytic systems are relevant:

Base Catalysis: While stoichiometric bases are common, catalytic amounts of highly active bases or phase-transfer catalysts can be employed, particularly in heterogeneous reaction systems, to facilitate the sulfonylation. cbijournal.com

Metal Catalysis: Transition metal catalysts, such as those based on indium or palladium, are known to catalyze sulfonylation and other N-alkylation reactions. mdpi.comorganic-chemistry.org For instance, an indium-catalyzed sulfonylation of amines provides excellent yields for a wide range of substrates. organic-chemistry.org Similarly, palladium-catalyzed reactions are pivotal in modern C-N bond formation chemistry. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a growing field. For sulfonylation, N-oxides such as 4-methylpyridine (B42270) N-oxide can catalyze the reaction between alcohols and sulfonyl chlorides, a principle that can be extended to amines. organic-chemistry.org

Biocatalysis: As mentioned in section 2.2.3, enzymes offer unparalleled selectivity. For the regioselective methylation step, methyltransferase enzymes can ensure that the methyl group is added exclusively to the desired nitrogen, eliminating the formation of isomeric byproducts and simplifying purification. nih.govresearchgate.net

Solid-Supported Catalysts: Using catalysts supported on polymers or resins offers advantages in terms of product purification, as the catalyst can be easily removed by filtration. nih.govacs.org For example, metal ions supported on polymeric resins have been used for the synthesis of monosubstituted piperazines. nih.gov

Temperature and Pressure Regimes for Reaction Control

Control of temperature and pressure is fundamental to managing the synthesis of this compound, ensuring optimal yield, purity, and safety.

Temperature: Reaction temperature directly influences the rate of reaction, following the principles of chemical kinetics.

Low Temperatures (0-25 °C): Initiating the reaction at a lower temperature is a common strategy, particularly during the addition of the highly reactive mesitylsulfonyl chloride. This helps to control the initial exothermic release of heat, preventing the formation of undesired by-products and ensuring the stability of the reactants.

Elevated Temperatures (50-100 °C): In many related syntheses, the reaction mixture is heated after the initial addition to drive the reaction to completion. google.comgoogle.com For instance, syntheses involving the formation of piperazine derivatives can occur at temperatures ranging from 50 to 250 °C. google.com The specific temperature is a balance between achieving a reasonable reaction time and minimizing decomposition or side reactions.

Pressure: While many laboratory-scale sulfonamide syntheses are conducted at atmospheric pressure, pressure control becomes relevant under certain conditions.

Reduced Pressure (Vacuum): Vacuum is typically applied during the workup phase for the removal of volatile solvents or for purification via vacuum distillation. google.comchemicalbook.com

Elevated Pressure: In large-scale industrial processes or when using gaseous reactants or volatile solvents above their boiling points, the reaction may be conducted in a sealed autoclave under elevated pressure. google.com For example, related piperazine syntheses can be performed at pressures ranging from 0.2 to 20 MPa. google.com This ensures that reactants remain in the liquid phase and can increase reaction rates.

Table 2: Representative Temperature and Pressure Parameters in Piperazine Derivative Synthesis

ParameterRangePurposeReference Example
Initial Reaction Temperature0 - 30 °CTo control initial exotherm and minimize side products.Nitrosation of piperazine dichloride is controlled at 6-30 °C. google.com
Reaction Driving Temperature50 - 175 °CTo ensure the reaction proceeds to completion.Methylation reactions for piperazine derivatives can be run at 80-100 °C or up to 175 °C. google.comgoogle.com
PressureAtmospheric to 20 MPaTypically atmospheric for lab scale; elevated for industrial scale or volatile reactants.Synthesis of 1-methylpiperazine can be conducted at pressures up to 20 MPa. google.com

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound focuses on improving its environmental footprint. mdpi.com

Solvent-Free Methodologies

A key objective of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free, or neat, reaction conditions represent an ideal approach. rsc.org

While a specific solvent-free protocol for this compound is not prominently described in the literature, such methods often involve:

Grinding: Reactants are physically ground together, sometimes with a catalytic amount of a solid acid or base, to initiate the reaction. This chemo-mechanical approach is efficient and eliminates the need for a solvent.

Melt Conditions: The reaction is performed by heating the mixture of solid reactants above their melting points to form a liquid phase, allowing the reaction to proceed.

These techniques offer significant advantages, including reduced waste, lower cost, operational simplicity, and often, shorter reaction times and higher yields.

Atom Economy and E-Factor Analysis

Quantitative metrics are essential for evaluating the "greenness" of a synthetic route. Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most widely used measures. sheldon.nlprimescholars.com

Atom Economy (AE): Introduced by Barry Trost, AE calculates the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the desired product. primescholars.comtamu.edu The ideal AE is 100%.

For the hypothetical synthesis of this compound from mesitylsulfonyl chloride and 1-methylpiperazine, the reaction is:

C₉H₁₁ClO₂S + C₅H₁₂N₂ → C₁₄H₂₂N₂O₂S + HCl

The Atom Economy is calculated as: % AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nl It provides a more comprehensive view by including waste from solvents, reagents, and reaction by-products, while accounting for reaction yield. The ideal E-Factor is 0.

E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

The table below provides a theoretical analysis for this synthesis, assuming a 90% yield.

Table 3: Theoretical Green Chemistry Metrics for the Synthesis of this compound

MetricFormulaCalculationResultInterpretation
Atom Economy(MW of Product / Σ MW of Reactants) x 100(298.43 / (218.70 + 100.16)) x 10093.5%High efficiency, with most reactant atoms incorporated into the product. The only theoretical waste is HCl.
E-Factor (Theoretical)Mass of Waste / Mass of Product(Mass of HCl + Unreacted Materials) / Mass of ProductAssuming 90% yield, for every 298.43g of product made, ~36.46g of HCl and ~31.89g of unreacted starting materials are waste. Total Waste / Product = 0.23A low E-Factor indicates a relatively low amount of waste generated per unit of product. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Mesitylsulfonyl 4 Methylpiperazine

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The definitive identification and structural elucidation of a novel compound like 1-(mesitylsulfonyl)-4-methylpiperazine would rely on a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups present in the molecule.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Correlational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the N-methyl group, the two sets of non-equivalent methylene (B1212753) protons on the piperazine (B1678402) ring, the aromatic protons of the mesityl group, and the three methyl groups on the mesityl ring. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, triplet), and integration (number of protons) for each signal would be critical for assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Expected signals would include those for the N-methyl carbon, the piperazine ring carbons (two distinct signals due to the influence of the sulfonyl group), the aromatic carbons of the mesityl ring (four distinct signals), and the mesityl methyl carbons (two distinct signals for the ortho and para methyl groups).

2D Correlational Studies: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (2-3 bonds), for instance, between the piperazine protons and the sulfonyl-bearing aromatic carbon, confirming the connection between the two main fragments of the molecule.

Hypothetical ¹H and ¹³C NMR Data Tables:

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available Mesityl-CH₃ (para)
Data not available Mesityl-CH₃ (ortho)
Data not available N-CH₃
Data not available Piperazine-CH₂ (adjacent to N-CH₃)
Data not available Piperazine-CH₂ (adjacent to N-SO₂)

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm) Assignment
Data not available Mesityl-CH₃ (para)
Data not available Mesityl-CH₃ (ortho)
Data not available N-CH₃
Data not available Piperazine-CH₂ (adjacent to N-SO₂)
Data not available Piperazine-CH₂ (adjacent to N-CH₃)
Data not available Mesityl-ArC (CH)
Data not available Mesityl-ArC (C-SO₂)
Data not available Mesityl-ArC (C-CH₃ ortho)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (SO₂), typically strong peaks in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). C-H stretching vibrations for both aliphatic (piperazine and methyl groups) and aromatic (mesityl ring) protons would appear around 3000-2800 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ region.

Table 3: Hypothetical Vibrational Spectroscopy Data (cm⁻¹)

IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
Data not available Data not available C-H stretch (aromatic)
Data not available Data not available C-H stretch (aliphatic)
Data not available Data not available C=C stretch (aromatic)
Data not available Data not available SO₂ asymmetric stretch
Data not available Data not available SO₂ symmetric stretch
Data not available Data not available C-N stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. For this compound (C₁₄H₂₂N₂O₂S), the expected exact mass would be calculated. Fragmentation would likely involve the cleavage of the S-N bond, loss of the mesityl group, and fragmentation of the piperazine ring, leading to characteristic daughter ions.

Single-Crystal X-ray Diffraction Studies of this compound

This powerful technique provides the unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodologies for Crystal Growth and Optimization

Growing single crystals suitable for X-ray diffraction is a critical preliminary step. This would involve dissolving the purified compound in various solvents or solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile, hexane) and allowing the solvent to evaporate slowly at a constant temperature. Optimization would involve screening different solvents, concentrations, and temperatures to obtain well-ordered, defect-free crystals of sufficient size.

Determination of Solid-State Conformation and Crystal Packing

Once a suitable crystal is obtained and analyzed, the X-ray diffraction data would reveal:

Solid-State Conformation: The precise conformation of the piperazine ring (typically a chair conformation) and the rotational orientation of the mesityl group relative to the sulfonamide linkage.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice. This would include an analysis of any intermolecular forces, such as van der Waals interactions or weak C-H···O hydrogen bonds, that stabilize the crystal structure.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Ethanol
Ethyl acetate
Acetonitrile

Computational Chemistry and Theoretical Investigations of 1 Mesitylsulfonyl 4 Methylpiperazine

Theoretical Prediction of Spectroscopic Parameters for 1-(mesitylsulfonyl)-4-methylpiperazine

The theoretical prediction of spectroscopic parameters for this compound would involve the use of quantum chemical calculations. These computational methods, most notably DFT, allow for the determination of the molecule's optimized geometry and the subsequent calculation of its spectroscopic properties in a simulated environment. scirp.org Such calculations are instrumental in complementing experimental data, aiding in spectral assignment, and providing a deeper understanding of the molecule's structure and bonding. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. These predictions are valuable for confirming structural assignments. lookchem.comrsc.org

For this compound, one would expect distinct signals for the protons and carbons of the mesityl, sulfonyl, methyl, and piperazine (B1678402) groups. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the piperazine ring adjacent to the sulfonyl group would likely exhibit a downfield shift due to the electron-withdrawing nature of the sulfonyl group. Similarly, the aromatic protons of the mesityl group would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the presence of the methyl and sulfonyl substituents.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, which would be generated from DFT calculations, is presented below to illustrate the expected data.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Mesityl-CH₃ValueValue
Mesityl-Ar-HValueValue
Mesityl-Ar-CValue
Piperazine-CH₂ (adjacent to N-SO₂)ValueValue
Piperazine-CH₂ (adjacent to N-CH₃)ValueValue
N-CH₃ValueValue
SO₂
C=O
C-NValue
C-SValue

Note: The values in this table are placeholders and would need to be populated by performing actual quantum chemical calculations.

Predicted Vibrational Frequencies (IR and Raman)

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. nih.govamericanpharmaceuticalreview.com These predictions are crucial for assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. scirp.orgmdpi.com

For this compound, characteristic vibrational frequencies would be expected for the sulfonyl group (S=O stretches), the C-H bonds of the methyl and piperazine groups, the aromatic C-H and C-C bonds of the mesityl ring, and the C-N bonds of the piperazine ring. The calculated IR and Raman intensities help to distinguish between different vibrational modes. nih.gov

A hypothetical table of predicted vibrational frequencies is provided below to show the type of data that would be obtained from such a computational study.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
Mesityl C-H StretchValueValueValue
Piperazine C-H StretchValueValueValue
N-CH₃ StretchValueValueValue
S=O Asymmetric StretchValueValueValue
S=O Symmetric StretchValueValueValue
C-N StretchValueValueValue
C-S StretchValueValueValue
Aromatic C=C StretchValueValueValue

Note: The values in this table are placeholders and would require specific DFT calculations for their determination.

Reactivity Profiles and Chemical Transformations of 1 Mesitylsulfonyl 4 Methylpiperazine

Reactions Involving the Sulfonyl Group: Desulfonylation and Functional Group Interconversions

The mesitylsulfonyl group in 1-(mesitylsulfonyl)-4-methylpiperazine serves primarily as a protecting group for the N1 nitrogen of the piperazine (B1678402) ring. Its removal, or desulfonylation, is a key transformation that unmasks the secondary amine functionality, allowing for further synthetic modifications. The stability of the sulfonamide bond is significant, requiring specific and often harsh conditions for cleavage.

Desulfonylation: The cleavage of the N-S bond in aryl sulfonamides can be achieved through various reductive or acidic methods. The choice of reagent often depends on the presence of other functional groups within the molecule.

Reductive Cleavage: Conditions such as sodium in liquid ammonia (B1221849) or magnesium in methanol (B129727) are effective for cleaving sulfonamide bonds. For instance, similar N-arylsulfonyl compounds can be deprotected using dissolving metal reductions.

Acid-Catalyzed Hydrolysis: Strong acids like hydrobromic acid (HBr) in acetic acid, often in the presence of phenol (B47542), can facilitate the removal of sulfonyl groups. The bulky mesityl group can sometimes influence the reaction rate compared to less sterically hindered sulfonyl groups like tosyl.

The general reaction for desulfonylation can be represented as: this compound + Reagent → 1-methylpiperazine (B117243) + Mesitylsulfinic acid/other byproducts

Functional Group Interconversions: While less common than complete removal, the sulfonyl group itself can potentially undergo transformations. However, the high stability of the sulfur(VI) center makes such reactions challenging. Theoretical studies on related aryl sulfonyl piperazine derivatives suggest that the sulfur atom is a highly positive center, making it susceptible to nucleophilic attack under specific catalytic conditions, although this is not a common synthetic route. jddtonline.info The primary utility of the sulfonyl group in this context remains its role as a stable, yet removable, protecting group. nih.govresearchgate.net

Table 1: Common Desulfonylation Methods for Aryl Sulfonamides
MethodReagents and ConditionsGeneral Applicability and Notes
Reductive CleavageSodium amalgam; Sodium in liquid ammonia; SmI2; Mg/MeOHEffective for a wide range of sulfonamides. The choice of metal can influence selectivity in complex molecules.
Acid-Catalyzed CleavageHBr/AcOH, often with phenol or other scavengers; Concentrated H2SO4Requires harsh conditions, which may not be suitable for acid-labile substrates. The mesityl group is relatively acid-stable.
Photochemical CleavageUV light in the presence of a sensitizerA milder method but often substrate-specific and may give lower yields.

Reactivity at the Piperazine Nitrogen Atoms: Alkylation, Acylation, and Derivatization

The piperazine ring in this compound possesses two nitrogen atoms with distinct reactivity profiles.

N1 (Sulfonamide Nitrogen): The nitrogen atom attached to the electron-withdrawing mesitylsulfonyl group is significantly less nucleophilic. The lone pair of electrons on this nitrogen is delocalized into the sulfonyl group, making it a poor nucleophile and generally unreactive towards alkylation or acylation under standard conditions.

N4 (Tertiary Amine Nitrogen): The N4-methyl group makes this a tertiary amine. This nitrogen is nucleophilic and represents the primary site of reactivity for electrophiles.

Alkylation: The N4 nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is a standard SN2 process. The quaternization can alter the physical and chemical properties of the molecule, notably increasing its water solubility. this compound + R-X → [1-(mesitylsulfonyl)-1,4-dimethyl-4-alkylpiperazin-1-ium]X⁻

Acylation: Acylation at the N4 nitrogen is not possible as it is a tertiary amine with no proton to lose. However, if the N4 position were a secondary amine (i.e., 1-(mesitylsulfonyl)piperazine), it would readily undergo acylation with acyl chlorides or anhydrides.

Derivatization: Derivatization of piperazine-containing molecules is a cornerstone of medicinal chemistry for creating libraries of compounds with diverse biological activities. nih.govmdpi.com For this compound, derivatization primarily occurs after the removal of the mesitylsulfonyl group. Once the N1 nitrogen is deprotected to yield 1-methylpiperazine, it can undergo a wide array of reactions:

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides with the newly exposed secondary amine. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields N-alkylated products. mdpi.com

Michael Addition: The secondary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com

Table 2: Reactivity Comparison of Piperazine Nitrogen Atoms
Nitrogen AtomChemical EnvironmentNucleophilicityCommon Reactions
N1SulfonamideVery LowPrimarily involved in desulfonylation (deprotection).
N4Tertiary AmineModerateAlkylation (Quaternization). Can act as a base.

Transformations at the Mesityl Moiety: Electrophilic Aromatic Substitution and Side-Chain Modifications

The mesityl group (2,4,6-trimethylphenyl) offers sites for further chemical transformation, primarily through electrophilic aromatic substitution on the ring or modification of the methyl side chains.

Electrophilic Aromatic Substitution (EAS): The reactivity of the mesityl ring towards electrophiles is governed by the directing effects of its substituents. wikipedia.orgbyjus.com

Activating Groups: The three methyl groups are electron-donating and are strong ortho, para-directors.

Deactivating Group: The sulfonylpiperazine group is strongly electron-withdrawing and is a meta-director.

In this case, the powerful activating and directing effect of the three methyl groups dominates. The positions ortho and para to the methyl groups are positions 3 and 5 of the aromatic ring. These positions are also meta to the sulfonyl group. Therefore, the directing effects of both the activating and deactivating groups are aligned, strongly favoring substitution at the 3 and 5 positions of the mesityl ring. masterorganicchemistry.commasterorganicchemistry.com

Common EAS reactions include:

Nitration: Using HNO₃/H₂SO₄ would introduce a nitro group (-NO₂) at the 3- or 5-position. byjus.commasterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would install a halogen atom. byjus.com

Friedel-Crafts Alkylation/Acylation: These reactions are often problematic on highly activated rings like mesitylene (B46885) as they can be prone to polysubstitution and rearrangement. However, under carefully controlled conditions, acylation could introduce an acyl group. wikipedia.org

Side-Chain Modifications: The three methyl groups on the mesityl ring can be functionalized, typically through free-radical pathways.

Radical Halogenation: Using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) can selectively brominate one of the benzylic methyl groups to form a -CH₂Br group.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids, although controlling the extent of oxidation can be difficult.

These modified side chains can then be used for further synthetic elaborations, for example, the benzylic bromide can be converted to alcohols, ethers, or amines via nucleophilic substitution. mdpi.com

Stereochemical Aspects of Reactions Involving this compound

The parent molecule, this compound, is achiral as it possesses multiple planes of symmetry. However, stereocenters can be introduced into the molecule through various reactions, leading to the formation of stereoisomers. youtube.comyoutube.com

Introduction of Chirality:

On the Piperazine Ring: If the piperazine ring itself is substituted during a synthesis, for example, with an alkyl or aryl group at the 2- or 3-position, a stereocenter is created. Syntheses starting from chiral amino acids can produce enantiomerically pure substituted piperazines. organic-chemistry.org

On a Substituent: Reactions on substituents attached to the piperazine ring or the mesityl group can generate stereocenters. For example, the reduction of a ketone on a side chain to a secondary alcohol will create a chiral center.

Stereoselective and Stereospecific Reactions: When a reaction has the potential to create one or more stereoisomers, the principles of stereoselectivity and stereospecificity become important. masterorganicchemistry.comkhanacademy.org

Stereoselective Reaction: A reaction that produces a preferential formation of one stereoisomer over another. For instance, if a prochiral ketone attached to the molecule is reduced using a chiral reducing agent (e.g., a CBS catalyst), one enantiomer of the resulting alcohol may be formed in excess. This would be an enantioselective reaction. mdpi.com

Stereospecific Reaction: A reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. This is less relevant for the achiral parent molecule but would be crucial if starting with a chiral derivative of this compound.

The piperazine ring exists in a dynamic equilibrium of chair conformations. Large substituents, like the mesitylsulfonyl group, will preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference can influence the stereochemical outcome of reactions by dictating the trajectory of an incoming reagent. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Cycles involving this compound

The unique electronic and steric properties of this compound and its derivatives make them interesting candidates for exploration in novel synthetic methodologies.

Role in Catalysis: While the parent molecule is not typically used as a catalyst itself, its derivatives, particularly those synthesized from chiral precursors, have potential as ligands in asymmetric catalysis. The piperazine scaffold is rigid and can be modified to chelate metal centers. By introducing chiral substituents on the piperazine ring, enantioselective catalysts can be developed for a variety of transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.

Novel Synthetic Methodologies: Piperazine derivatives are key building blocks in the synthesis of biologically active compounds. nih.govresearchgate.net Research into novel reaction pathways often focuses on more efficient ways to construct or modify the piperazine core.

Flow Chemistry: The synthesis of monosubstituted piperazines, a process that could be adapted from the deprotection of this compound, has been optimized using flow reactors. This allows for better control over reaction conditions, reduced reaction times, and improved safety and scalability. mdpi.com

Bioorthogonal Reactions: While not directly studied with this specific compound, related strained ring systems are used in bioorthogonal chemistry. The reactivity of the piperazine nitrogens could potentially be harnessed in novel ligation or cyclization strategies for labeling biological molecules. nih.gov

C-H Activation: Modern synthetic methods focus on the direct functionalization of C-H bonds. It is conceivable that catalytic cycles could be developed to directly functionalize the C-H bonds of the piperazine ring or the methyl groups of the mesityl moiety, bypassing the need for pre-functionalized starting materials.

The development of new reactions involving this scaffold is driven by the demand for novel pharmaceutical agents, where the piperazine motif is frequently employed to modulate properties like solubility, basicity, and receptor binding affinity. nih.govmdpi.com

Applications of 1 Mesitylsulfonyl 4 Methylpiperazine in Synthetic Organic Chemistry

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

There is no available scientific literature detailing the utilization of 1-(mesitylsulfonyl)-4-methylpiperazine as a synthetic intermediate in the synthesis of complex molecules. While the 4-methylpiperazine core is a common structural motif in many biologically active compounds and pharmaceuticals, the specific mesitylsulfonyl derivative has not been documented as a key building block or intermediate in published synthetic routes.

Role in the Development of New Reaction Methodologies

No research has been found that describes a role for this compound in the development of new reaction methodologies. Its potential as a catalyst, reagent, or substrate in novel chemical transformations has not been reported in the peer-reviewed literature.

Application as a Ligand Precursor or Scaffold in Coordination Chemistry (Methodological Development)

There are no studies indicating that this compound has been used as a ligand precursor or scaffold in coordination chemistry for methodological development. Although piperazine (B1678402) derivatives are widely used to create ligands for metal complexes, the specific properties and applications of the 1-(mesitylsulfonyl) derivative in this context remain unexplored in the current body of scientific work.

Use as a Chemical Probe in Mechanistic Organic Studies (Non-Biological Context)

No published research describes the use of this compound as a chemical probe for investigating reaction mechanisms in a non-biological context. The characteristics required for a chemical probe, such as specific reactivity or spectroscopic properties that allow for the interrogation of a chemical system, have not been attributed to this particular compound in any available studies.

Advanced Methodological Approaches for the Study of 1 Mesitylsulfonyl 4 Methylpiperazine

Continuous Flow Chemistry for Scalable Synthesis and Reaction Optimization

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from conventional batch synthesis. azolifesciences.com This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product purity. nih.gov For the synthesis of compounds like 1-(mesitylsulfonyl)-4-methylpiperazine, which involves the reaction of mesitylsulfonyl chloride with N-methylpiperazine, flow chemistry can effectively manage the exothermicity of the reaction and allow for safe, scalable production.

The advantages of continuous flow processing include significantly improved heat and mass transfer due to the high surface-area-to-volume ratio in the reactors. azolifesciences.comnih.gov This enables exothermic reactions to be scaled up without the risk of thermal runaway. nih.gov Furthermore, the precise control over residence time ensures consistent product quality and can minimize the formation of impurities. An automated continuous manufacturing process can also reduce operator exposure and the likelihood of human error, which is critical when handling corrosive reagents like sulfonyl chlorides. mdpi.com The spacetime yield, a measure of the amount of product produced per unit of volume per unit of time, is often significantly higher in continuous flow systems compared to batch reactors. mdpi.com

Below is a comparative data table illustrating the potential advantages of a continuous flow approach for the synthesis of a key intermediate, an aryl sulfonyl chloride, which is a precursor to the title compound.

ParameterOptimized Batch ProcessContinuous Flow Process
Scale Lab-Scale (e.g., 65 g)Scaled-Up Production (e.g., 500 g)
Reaction Time 6.5 hours12 hours
Reactor Volume ~140 mL~280 mL
Spacetime Yield 0.072 g mL⁻¹ h⁻¹0.139 g mL⁻¹ h⁻¹
Safety Profile High risk of thermal runaway; manual handling of hazardous materials.Controlled release of gaseous byproducts; automated process control reduces operator exposure. mdpi.com
Process Control Manual control of temperature and additions.Automated feedback controllers for precise management of flow rates and temperature. mdpi.com

This table is a representative comparison based on data for the synthesis of aryl sulfonyl chlorides, illustrating the typical improvements seen when transitioning from batch to continuous flow manufacturing. mdpi.com

Mechanochemical Synthesis for Solvent-Free Preparations

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to initiate and sustain chemical reactions. researchgate.netnih.gov This technique is a cornerstone of green chemistry, as it often proceeds in the absence of bulk solvents or with only catalytic amounts of liquid, thereby reducing waste and environmental impact. researchgate.netnih.gov The synthesis of sulfonamides, the class of compounds to which this compound belongs, has been successfully demonstrated using mechanochemical methods. rwth-aachen.deresearchgate.net

In a typical mechanochemical setup, reactants are placed in a milling jar with grinding media (e.g., steel or zirconia balls). The high-energy impacts from the milling action provide the activation energy for the reaction. This solvent-free environment can also lead to different reaction pathways and the formation of products not accessible through traditional solution-phase chemistry. researchgate.net For the preparation of this compound, a mechanochemical approach would involve milling mesitylsulfonyl chloride with N-methylpiperazine, potentially with a solid base to neutralize the HCl byproduct.

Research into the mechanosynthesis of related sulfonamides has highlighted key parameters that can be optimized for efficient transformation.

ParameterDescriptionTypical Range/ValueResearch Finding
Milling Frequency The rate at which the milling jars are agitated.25–30 HzHigher frequencies generally lead to shorter reaction times.
Milling Time The duration of the mechanochemical reaction.60–180 minutesSufficient time is required for complete conversion, which can be monitored ex situ. rwth-aachen.deyoutube.com
Grinding Media Type and size of milling balls.Stainless steel or zirconium oxide balls (e.g., 10 mm diameter).The material and mass of the balls influence the energy input into the reaction.
Liquid-Assisted Grinding (LAG) The addition of a small amount of solvent.Catalytic amounts (µL per mg of reactant).A few drops of a solvent like THF can sometimes accelerate the reaction rate without dissolving the reactants. rwth-aachen.de

This table outlines the key experimental variables in mechanochemical synthesis relevant to the preparation of sulfonamides.

Microfluidic Reactor Technologies for High-Throughput Experimentation

Microfluidic reactors, or "lab-on-a-chip" systems, conduct chemical reactions in channels with micrometer-scale dimensions. nih.gov These devices offer intrinsic advantages, including drastically reduced consumption of reagents, enhanced safety, and superior control over mass and heat transfer due to extremely high surface-area-to-volume ratios. nih.gov A primary application of this technology in chemical synthesis is for high-throughput experimentation (HTE), enabling the rapid screening and optimization of reaction conditions. nih.gov

For the synthesis of this compound, a microfluidic system could be used to screen hundreds or even thousands of reaction conditions in a short period. purdue.edu By varying parameters such as reactant concentrations, catalyst type, temperature, and residence time across a microfluidic chip, an optimal set of conditions can be identified with minimal waste of time and materials. nih.gov Integrated sensors and analytical techniques, such as mass spectrometry, can provide real-time feedback on reaction outcomes. purdue.edu

The following table illustrates a hypothetical HTE setup in a microfluidic device to optimize the base and solvent for the coupling of mesitylsulfonyl chloride and N-methylpiperazine.

Experiment ArrayBase (1.5 equiv.)SolventTemperature (°C)Residence Time (s)Observed Yield (%)
A1-A10Triethylamine (B128534)Acetonitrile4010-100(Data to be collected)
B1-B10DiisopropylethylamineAcetonitrile4010-100(Data to be collected)
C1-C10TriethylamineDichloromethane (B109758)4010-100(Data to be collected)
D1-D10DiisopropylethylamineDichloromethane4010-100(Data to be collected)
E1-E10TriethylamineTetrahydrofuran6010-100(Data to be collected)
F1-F10DiisopropylethylamineTetrahydrofuran6010-100(Data to be collected)

This conceptual table demonstrates how a microfluidic platform allows for the parallel execution of numerous experiments to rapidly map the reaction landscape and identify optimal synthesis conditions.

Solid-Phase Organic Synthesis (SPOS) Techniques for Derivatization

Solid-phase organic synthesis (SPOS) is a powerful technique in which molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. wikipedia.org A major advantage of SPOS is the simplification of the purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin, driving reactions to completion through the use of excess reagents. wikipedia.org This methodology is exceptionally well-suited for the rapid generation of chemical libraries for drug discovery and structure-activity relationship (SAR) studies.

For the study of this compound, SPOS provides an efficient route for derivatization. A piperazine (B1678402) core can be anchored to a solid support, followed by reaction with various sulfonyl chlorides on one nitrogen atom and different alkylating or acylating agents on the other. This allows for the creation of a diverse library of sulfonylpiperazine analogs. For example, a resin-bound piperazine could first be reacted with mesitylsulfonyl chloride and then the second nitrogen could be functionalized with a variety of groups.

A potential SPOS strategy for creating a library of 1-(mesitylsulfonyl)-4-substituted-piperazine derivatives is outlined below.

StepReagent/ConditionPurpose
1. Loading Resin-Cl + excess PiperazineAnchor piperazine scaffold to the solid support.
2. Washing Dichloromethane, Methanol (B129727)Remove excess piperazine.
3. Sulfonylation Mesitylsulfonyl chloride, Base (e.g., DIEA) in DMFAttach the mesitylsulfonyl group to one of the piperazine nitrogens.
4. Washing DMF, DichloromethaneRemove excess reagents and byproducts.
5. Derivatization R-X (e.g., Iodomethane, Benzyl bromide, Acyl chloride), Base in DMFIntroduce diverse functional groups (R) at the second piperazine nitrogen.
6. Washing DMF, Dichloromethane, MethanolRemove excess derivatizing agent.
7. Cleavage Trifluoroacetic acid (TFA) in DichloromethaneCleave the final products from the resin.

This table outlines a general workflow for the solid-phase synthesis and derivatization of the sulfonylpiperazine scaffold, enabling the creation of a compound library. nih.govnih.gov

Emerging Research Directions and Future Challenges for 1 Mesitylsulfonyl 4 Methylpiperazine

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The rational design and synthesis of advanced analogues of 1-(mesitylsulfonyl)-4-methylpiperazine represent a primary frontier of research. The goal is to modulate the compound's electronic, steric, and physicochemical properties to fine-tune its reactivity for specific applications. Structure-activity relationship (SAR) studies on related sulfonylpiperazine and arylpiperazine derivatives provide a foundational roadmap for this exploration. nih.govnih.govnih.govnih.gov

Key strategies for analogue design involve systematic modification at three primary sites: the mesityl group, the sulfonyl linker, and the 4-methylpiperazine moiety.

Mesityl Group Modification: The three methyl groups on the mesityl ring provide significant steric hindrance and electron-donating character. Replacing these with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-withdrawing/donating substituents (e.g., halogens, methoxy (B1213986) groups) can systematically alter the steric environment and the electronic properties of the arylsulfonyl group. This can influence the compound's reactivity in processes like nucleophilic substitution or its binding affinity to biological targets. nih.gov

Scaffold Hopping and Bioisosteric Replacement: More advanced designs may involve replacing the piperazine (B1678402) ring with other cyclic diamines or the mesityl group with other sterically hindered aromatic or heteroaromatic systems. mdpi.com This approach, known as scaffold hopping, aims to discover novel chemical spaces while retaining key pharmacophoric features.

The synthesis of these analogues will leverage established and emerging methodologies in organic chemistry, including nucleophilic substitution, reductive amination, and cross-coupling reactions. mdpi.com The development of efficient, high-yield synthetic routes is crucial for building libraries of these analogues for high-throughput screening and reactivity studies. sci-hub.se

Table 1: Potential Analogues of this compound and Their Predicted Effects on Reactivity

Modification Site Example Substituent Predicted Effect on Reactivity Rationale
Mesityl Ring Trifluoromethyl (-CF₃) Increased electrophilicity of the sulfur atom The -CF₃ group is strongly electron-withdrawing, making the sulfonyl group more susceptible to nucleophilic attack.
Methoxy (-OCH₃) Decreased electrophilicity of the sulfur atom The -OCH₃ group is electron-donating, reducing the partial positive charge on the sulfur atom.
Naphthalene Increased steric bulk and hydrophobicity Introduces a larger, more rigid aromatic system, which can influence binding interactions and solubility. mdpi.com
Piperazine N4 Ethyl (-CH₂CH₃) Minor increase in basicity and lipophilicity Lengthening the alkyl chain can subtly alter physicochemical properties. mdpi.com
Benzyl (-CH₂Ph) Increased steric hindrance and potential for π-stacking Introduces a bulky, aromatic group that can engage in different non-covalent interactions. researchgate.net

Exploration of Unconventional Reactivity Modalities

Beyond its established roles, a significant future challenge lies in uncovering unconventional reactivity modalities for this compound. This involves exploring its potential in emerging areas of chemical synthesis and materials science.

One promising avenue is organocatalysis . The piperazine core is a common motif in organocatalysts. While the sulfonyl group reduces the basicity of the adjacent nitrogen, the distal N-methylated nitrogen retains its nucleophilic and basic character. Analogues of this compound could be designed to catalyze specific reactions, such as Michael additions or aldol (B89426) reactions. Furthermore, catalytic processes have been developed to produce N-methylpiperazine itself, indicating the industrial relevance of reactions involving this scaffold. researchgate.net

Another area of exploration is its potential role in photoredox or electrochemical synthesis . Sulfonamides can participate in electron transfer processes to generate radical intermediates, which are powerful tools for constructing complex molecules. researchgate.net Investigating whether this compound can act as a precursor to sulfonyl radicals or other reactive species under photochemical or electrochemical conditions could unlock new synthetic transformations.

Finally, the application of sulfonyl-containing compounds in materials science is an emerging field. For instance, conjugated sulfonamides have been computationally screened for use as cathode materials in lithium-ion batteries due to their redox properties. differ.nl Exploring the electrochemical properties of this compound and its polymers or conjugates could lead to novel functional materials.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study and application of chemical compounds, including this compound. frontiersin.org These computational tools can accelerate discovery and optimization cycles, reducing the time and resources required for experimental work. nih.govrsc.org

Key applications include:

Reaction Prediction and Optimization: ML models, such as random forests or neural networks, can be trained on experimental data to predict the yield and outcome of reactions used to synthesize or modify this compound. tue.nl By analyzing the relationships between reactants, catalysts, solvents, and temperatures, these models can identify optimal conditions for a desired transformation, a process known as reaction development. nih.gov

De Novo Design of Analogues: AI algorithms can explore vast virtual chemical spaces to design novel analogues with specific, predefined properties. differ.nl For example, a researcher could specify a desired level of reactivity, solubility, or binding affinity for a biological target, and the AI could generate candidate molecules that meet these criteria. This approach accelerates the "design" phase of the research cycle. rsc.org

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict the physical, chemical, and biological properties of newly designed analogues before they are synthesized. This includes predicting parameters like redox potential, synthetic complexity, or potential toxicity, allowing researchers to prioritize the most promising candidates for synthesis and testing. differ.nl

Table 2: Machine Learning Applications in the Study of this compound

ML/AI Application Technique/Model Objective Potential Impact
Reaction Development Random Forest, Gradient Boosting Predict reaction yield based on conditions (temperature, solvent, etc.). tue.nl Accelerate the optimization of synthetic routes for the compound and its analogues. nih.gov
Reaction Discovery Natural Language Processing (NLP), Graph Neural Networks Mine literature for novel reaction types; predict products for unprecedented reactant combinations. Uncover new reactivity patterns and synthetic applications for the sulfonylpiperazine scaffold.
Analogue Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Generate novel molecular structures with desired properties (e.g., high reactivity, specific binding). Radically accelerate the discovery of advanced analogues for targeted applications. differ.nl

| Property Prediction | Support Vector Machines (SVMs), Deep Neural Networks (DNNs) | Predict physicochemical properties (solubility, stability) and biological activity. frontiersin.org | Prioritize synthetic targets and reduce late-stage failures in drug or materials discovery. |

Development of In Situ Characterization Techniques for Reaction Monitoring

To fully optimize and control the synthesis and application of this compound, the development of advanced, real-time analytical methods is essential. In situ characterization techniques allow chemists to "watch" a reaction as it happens, providing a wealth of data that is unavailable through traditional offline analysis of the final product.

The implementation of Process Analytical Technology (PAT) , utilizing in-situ spectroscopic probes, is a major direction. Techniques suitable for monitoring reactions involving this compound include:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. This is useful for determining reaction kinetics and identifying reaction endpoints.

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis can be a simple and effective tool for real-time monitoring of concentration changes. researchgate.net

In-line NMR and Mass Spectrometry: While more complex to implement, these techniques provide unparalleled structural information, allowing for the unambiguous identification of species in the reaction mixture as they form and are consumed.

These techniques provide immediate feedback, enabling the precise control of reaction parameters like temperature or reagent addition rates to maximize yield and minimize impurities. In the future, specialized biosensors or chemosensors could be developed for the trace-level detection of this compound or its metabolites in complex mixtures, which would be particularly valuable for pharmacokinetic studies or environmental monitoring. nih.gov The use of such tools moves chemical synthesis from a "batch and test" paradigm to a more controlled, data-rich, and efficient process.

Q & A

Q. What are the established synthetic routes for 1-(mesitylsulfonyl)-4-methylpiperazine, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A general method includes:

  • Step 1 : Reacting 4-methylpiperazine with mesitylenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere.
  • Step 2 : Maintaining a temperature range of 0–25°C to minimize side reactions like over-sulfonation.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Key considerations :

  • Stoichiometric excess of mesitylenesulfonyl chloride (1.2–1.5 eq) improves yield .
  • Base selection (e.g., triethylamine or DIPEA) neutralizes HCl byproducts, preventing acid-catalyzed degradation .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration and piperazine ring geometry. For example, the mesityl group’s aromatic protons appear as a singlet at ~6.8 ppm, while the piperazine methyl group resonates at ~2.3 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ at calculated m/z) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group .
  • Safety :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazards) .
    • Work in a fume hood to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

Low yields often stem from steric hindrance from the mesityl group or incomplete activation of the sulfonyl chloride. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C in DMF) while improving conversion rates .
  • Catalytic DMAP (4-dimethylaminopyridine) : Enhances nucleophilic displacement efficiency by stabilizing intermediates .
  • Solvent optimization : Switching to THF or acetone improves solubility of mesitylenesulfonyl chloride .

Q. What methodologies are used to study the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?

  • Kinetic assays : Measure inhibition constants (KiK_i) for target enzymes (e.g., kinases) using fluorogenic substrates. For example, competitive binding assays with ATP analogs .
  • Cellular assays : Evaluate immunomodulatory effects (e.g., CD4+/CD8+ T-cell proliferation) in primary immune cells under inflammatory conditions, as seen in structurally related piperazine derivatives .
  • Molecular docking : Predict binding affinity to targets like WDR5 or histamine receptors using AutoDock Vina or Schrödinger Suite .

Q. How should contradictory data on solubility and bioavailability be resolved?

Discrepancies often arise from solvent polarity or assay conditions. A systematic approach includes:

  • Solubility screening : Use the shake-flask method in buffered solutions (pH 1.2–7.4) to mimic physiological conditions. For example, log P values >2 indicate high lipid membrane permeability .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantifies passive diffusion across lipid bilayers, distinguishing true permeability from transporter-mediated effects .
  • Caco-2 cell monolayers : Validates intestinal absorption potential, with apparent permeability (PappP_{app}) >1×106^{-6} cm/s suggesting oral bioavailability .

Q. What strategies can optimize the compound’s stability in aqueous buffers for in vitro studies?

  • pH adjustment : Stabilize the sulfonamide group by maintaining pH 6.5–7.5 (prevents hydrolysis) .
  • Lyophilization : Prepare stock solutions in tert-butanol/water (1:1) and lyophilize for long-term storage .
  • Cryoprotectants : Add 5% trehalose or sucrose to buffer solutions to prevent aggregation during freeze-thaw cycles .

Q. How can researchers leverage structural analogs to infer SAR for this compound?

  • Piperazine substituent effects : Compare with 1-(4-nitrobenzyl)-4-methylpiperazine derivatives, where electron-withdrawing groups (e.g., –NO2_2) enhance receptor binding affinity .
  • Sulfonyl group modifications : Replace mesityl with tosyl or dansyl groups to study steric vs. electronic contributions to activity .
  • Fragment-based drug design : Use X-ray crystallography or cryo-EM to map interactions between the sulfonyl group and target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.